molecular formula C26H25FN2O4S B10856320 LPA5 antagonist 2

LPA5 antagonist 2

カタログ番号 B10856320
分子量: 480.6 g/mol
InChIキー: HELXFZDNFAKTSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LPA5 antagonist 2 is a compound that targets lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor involved in various physiological and pathological processes. This compound has shown promise in attenuating inflammatory and neuropathic pains, making it a potential candidate for analgesic development .

準備方法

The synthesis of LPA5 antagonist 2 involves a series of chemical reactions. Isoquinolone derivatives are commonly used as the core structure. . The reaction conditions often involve the use of various reagents and catalysts to achieve the desired substitutions and modifications.

化学反応の分析

LPA5 antagonist 2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified isoquinolone derivatives with enhanced activity and selectivity .

科学的研究の応用

LPA5 antagonist 2 has a wide range of scientific research applications, including:

作用機序

LPA5 antagonist 2 exerts its effects by blocking the lysophosphatidic acid receptor 5 (LPA5). This receptor is involved in the signaling pathways that mediate pain and inflammation. By inhibiting LPA5, the compound reduces the activation of downstream signaling molecules such as calcium and cyclic adenosine monophosphate (cAMP), leading to decreased pain perception and inflammation .

類似化合物との比較

LPA5 antagonist 2 is compared with other similar compounds, such as AS2717638 and compound 66. These compounds also target LPA5 but differ in their potency, selectivity, and pharmacokinetic properties. This compound has shown higher aqueous solubility, better brain permeability, and longer-lasting effects in pain models compared to AS2717638 . Compound 66, on the other hand, has comparable in vitro potency but differs in its metabolic stability and selectivity against other G protein-coupled receptors .

Similar Compounds

特性

分子式

C26H25FN2O4S

分子量

480.6 g/mol

IUPAC名

4-(4-fluoropiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one

InChI

InChI=1S/C26H25FN2O4S/c1-15-14-34-24-5-4-17(10-18(15)24)29-13-21(25(30)28-8-6-16(27)7-9-28)19-11-22(32-2)23(33-3)12-20(19)26(29)31/h4-5,10-14,16H,6-9H2,1-3H3

InChIキー

HELXFZDNFAKTSS-UHFFFAOYSA-N

正規SMILES

CC1=CSC2=C1C=C(C=C2)N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCC(CC5)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。